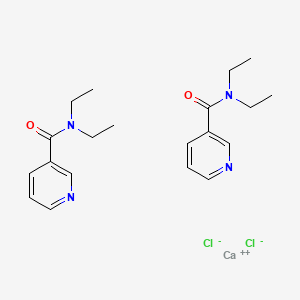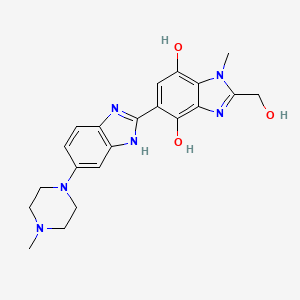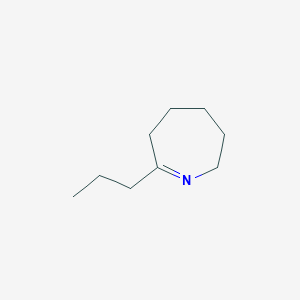
Einecs 279-946-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of bis[N,N-diethylnicotinamide], compound with calcium chloride involves the reaction of N,N-diethylnicotinamide with calcium chloride under controlled conditions. The synthetic route typically includes the following steps:
Reaction Setup: N,N-diethylnicotinamide is dissolved in an appropriate solvent.
Addition of Calcium Chloride: Calcium chloride is added to the solution, and the mixture is stirred at a specific temperature.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure complete reaction.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Chemical Reactions Analysis
Bis[N,N-diethylnicotinamide], compound with calcium chloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents under specific conditions.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Complex Formation: It can form complexes with other metal ions, which can alter its chemical properties.
Scientific Research Applications
Bis[N,N-diethylnicotinamide], compound with calcium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in industrial processes for the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of bis[N,N-diethylnicotinamide], compound with calcium chloride involves its interaction with specific molecular targets. The compound can bind to metal ions and form complexes, which can influence various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Bis[N,N-diethylnicotinamide], compound with calcium chloride can be compared with other similar compounds such as:
N,N-diethylnicotinamide: The parent compound without the calcium chloride component.
Calcium chloride: A common salt used in various chemical and industrial applications.
Other nicotinamide derivatives: Compounds with similar structures but different substituents or metal ions.
The uniqueness of bis[N,N-diethylnicotinamide], compound with calcium chloride lies in its ability to form stable complexes with calcium ions, which can enhance its chemical and biological properties .
Properties
CAS No. |
82432-26-6 |
|---|---|
Molecular Formula |
C20H28CaCl2N4O2 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
calcium;N,N-diethylpyridine-3-carboxamide;dichloride |
InChI |
InChI=1S/2C10H14N2O.Ca.2ClH/c2*1-3-12(4-2)10(13)9-6-5-7-11-8-9;;;/h2*5-8H,3-4H2,1-2H3;;2*1H/q;;+2;;/p-2 |
InChI Key |
WAJZTQBZGUPTEC-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=CC=C1.CCN(CC)C(=O)C1=CN=CC=C1.[Cl-].[Cl-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)













